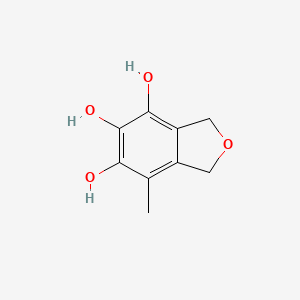
7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol
Übersicht
Beschreibung
7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol (7-Me-BFT) is a naturally occurring compound found in a variety of plants, including the bark of the red maple tree (Acer rubrum). It is a colorless liquid with a sweet odor and a bitter taste. 7-Me-BFT has been found to have a wide range of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial effects. Its mechanism of action is still not fully understood, but recent studies have suggested that it may act as an agonist of the nuclear factor kappa-B (NF-κB) signaling pathway.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the hydroxyl groups, formation of the benzofuran ring, and deprotection of the hydroxyl groups to yield the final product.
Starting Materials
4-hydroxybenzaldehyde, methyl iodide, sodium hydroxide, sodium borohydride, acetic anhydride, sulfuric acid, sodium bicarbonate, methanol, wate
Reaction
Step 1: Protection of the hydroxyl groups in 4-hydroxybenzaldehyde using acetic anhydride and sulfuric acid to yield 4-acetoxybenzaldehyde, Step 2: Reaction of 4-acetoxybenzaldehyde with methyl iodide and sodium bicarbonate to yield 4-acetoxy-3-methoxybenzaldehyde, Step 3: Reduction of 4-acetoxy-3-methoxybenzaldehyde using sodium borohydride to yield 4-hydroxy-3-methoxybenzaldehyde, Step 4: Cyclization of 4-hydroxy-3-methoxybenzaldehyde with sulfuric acid to form 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol, Step 5: Deprotection of the hydroxyl groups in 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol using sodium hydroxide and methanol to yield the final product
Wissenschaftliche Forschungsanwendungen
7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol has been studied extensively in recent years due to its potential pharmacological applications. It has been found to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. It has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol has been found to have neuroprotective and neuroregenerative effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol is still not fully understood. However, recent studies have suggested that it may act as an agonist of the nuclear factor kappa-B (NF-κB) signaling pathway. This pathway is involved in the regulation of inflammation, apoptosis, and cell proliferation. In addition, 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the production of inflammatory mediators. In addition, 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are involved in oxidative stress. It has also been found to reduce inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol in laboratory experiments has several advantages. It is a naturally occurring compound and is easily synthesized. In addition, it has a wide range of pharmacological activities and can be used to study a variety of diseases. However, there are some limitations to its use in laboratory experiments. The exact mechanism of action of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol is still not fully understood and its effects may vary depending on the concentration used. In addition, it may have potential side effects if used in high concentrations.
Zukünftige Richtungen
The potential applications of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol are still being explored and there are a number of potential future directions for research. These include further studies on its mechanism of action, its effects on other diseases, and its potential use in combination with other drugs. In addition, further research is needed to explore the potential side effects of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol and to develop more efficient synthesis methods. Finally, studies are needed to explore the potential of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol as a therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-4-5-2-13-3-6(5)8(11)9(12)7(4)10/h10-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYMCXHMAIDUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COCC2=C(C(=C1O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445665 | |
| Record name | 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,3-dihydro-2-benzofuran-4,5,6-triol | |
CAS RN |
185018-44-4 | |
| Record name | 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



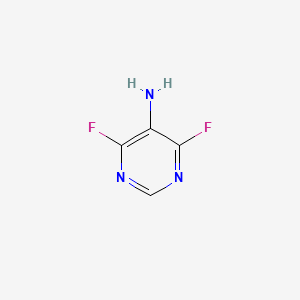
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
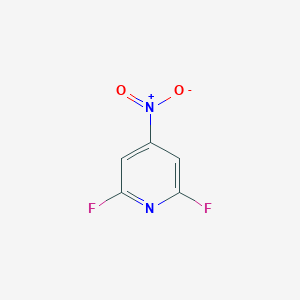
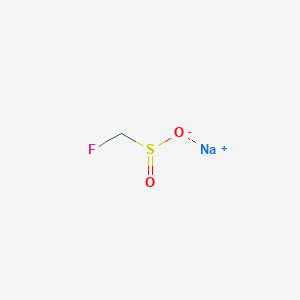
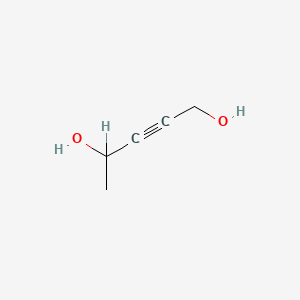
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
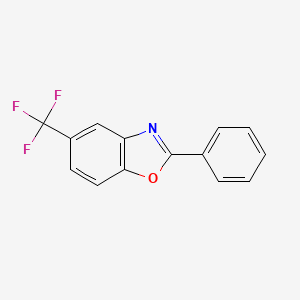
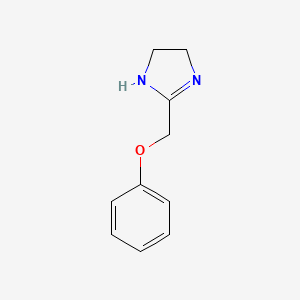
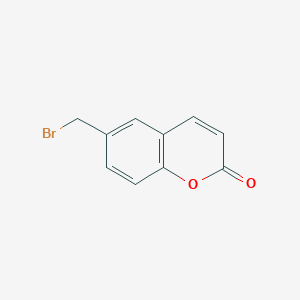
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)